2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide
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Overview
Description
2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE is a chemical compound with a complex structure that includes chloro, ethyl, methyl, and fluoro groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . This intermediate is then further reacted with 4-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE: This compound is structurally similar but lacks the fluoro and benzenesulfonamide groups.
METOLACHLOR: Another related compound used as a herbicide, with a similar chloro and ethyl group arrangement.
Uniqueness
2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-4-FLUORO-1-BENZENESULFONAMIDE is unique due to the presence of both fluoro and benzenesulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClFNO2S |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H15ClFNO2S/c1-3-11-6-4-5-10(2)15(11)18-21(19,20)14-8-7-12(17)9-13(14)16/h4-9,18H,3H2,1-2H3 |
InChI Key |
DUGUMKDIRJMZER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)C |
Origin of Product |
United States |
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